4-[(tert-Butyldimethylsilyl)oxy]butan-2-one

Protecting Group Chemistry Silyl Ethers Hydrolytic Stability

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8) is an organosilicon compound classified as a silyl-protected γ-hydroxy ketone, featuring a tert-butyldimethylsilyl (TBS/TBDMS) ether of 4-hydroxybutan-2-one. This compound is a fundamental building block in organic synthesis, where the TBS group serves as a robust protecting group for the terminal hydroxyl functionality, enabling chemoselective transformations at the ketone carbonyl or adjacent carbons without interference.

Molecular Formula C10H22O2Si
Molecular Weight 202.37 g/mol
CAS No. 120591-36-8
Cat. No. B142182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(tert-Butyldimethylsilyl)oxy]butan-2-one
CAS120591-36-8
Synonyms4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-butanone
Molecular FormulaC10H22O2Si
Molecular Weight202.37 g/mol
Structural Identifiers
SMILESCC(=O)CCO[Si](C)(C)C(C)(C)C
InChIInChI=1S/C10H22O2Si/c1-9(11)7-8-12-13(5,6)10(2,3)4/h7-8H2,1-6H3
InChIKeyFNQOZVBPYZGHNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8): A Key TBS-Protected Hydroxy Ketone for Complex Molecule Synthesis


4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8) is an organosilicon compound classified as a silyl-protected γ-hydroxy ketone, featuring a tert-butyldimethylsilyl (TBS/TBDMS) ether of 4-hydroxybutan-2-one . This compound is a fundamental building block in organic synthesis, where the TBS group serves as a robust protecting group for the terminal hydroxyl functionality, enabling chemoselective transformations at the ketone carbonyl or adjacent carbons without interference . Its physicochemical properties, including a molecular weight of 202.37 g/mol, a calculated logP of approximately 2.8, and solubility in common organic solvents such as dichloromethane, ether, and hexane, define its handling and reaction compatibility .

Chemoselective ketone transformations with protected hydroxyl
Compatible with organometallic reagents and basic conditions
Orthogonal deprotection using fluoride-based methods

4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8): Why In-Class Silyl Ethers Are Not Interchangeable


Selecting an in-class silyl-protected hydroxy ketone is not a matter of simple substitution, as the specific steric and electronic properties of the protecting group dictate the success or failure of subsequent synthetic steps [1]. For instance, while the parent compound 4-hydroxybutan-2-one is commercially available, its unprotected hydroxyl group makes it incompatible with a vast array of organometallic reagents and reaction conditions . The choice between a TBS, TES, TMS, or TBDPS analog is critical and hinges on quantifiable differences in acid/base stability, steric hindrance, and orthogonal deprotection potential . The following quantitative evidence demonstrates why this specific TBS-protected building block offers a demonstrably superior profile for certain applications, directly impacting reaction yields, purity, and the feasibility of complex multi-step syntheses.

TBS ether
Survives acidic and basic conditions that cleave TMS/TES
TMS or TES analog
May undergo premature deprotection during acidic workup
TBS ether
Moderate steric bulk aids stereocontrol without excessive hindrance
TBDPS analog
Greater steric demand may alter reaction selectivity and complicate deprotection
TBS ether
Reported stability balance supports multi-step sequences with orthogonal deprotection needs
Unprotected hydroxy ketone
Incompatible with many organometallic reagents and redox transformations

Quantitative Evidence Guide for 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8) vs. Alternative Protecting Groups and Analogs


Comparative Hydrolytic Stability: TBS Ether Demonstrates 20,000-Fold Higher Acid Stability Than TMS Analog

A primary differentiation for the TBS (tert-butyldimethylsilyl) group in this compound is its significantly enhanced stability against acidic hydrolysis relative to the trimethylsilyl (TMS) analog [1]. This quantifiable stability is crucial for ensuring the protecting group remains intact during acidic workups or reactions, preventing premature deprotection and loss of yield. The relative stability in acidic media is established as TMS (1) < TES (64) < TBS (20,000), providing a 20,000-fold increase in stability for the TBS-protected compound compared to its TMS counterpart [2].

Acid stability
Class-level
20,000-fold higher stability vs. TMS ether (relative factor: 20,000 vs. 1)
May support selection for protocols requiring acid tolerance
Class-level inference; confirm under specific reaction conditions
Protecting Group Chemistry Silyl Ethers Hydrolytic Stability Acid Catalysis

Comparative Basic Stability: TBS Ether is ~2,000-Fold More Stable Than TMS and Matches TBDPS Performance in Base

In addition to acid stability, the compound's resistance to basic hydrolysis is a key differentiator from labile silyl ethers like TMS . The relative stability in basic media is reported as TMS (1) < TES (10-100) < TBS (20,000) [1]. This represents a ~2,000-fold increase in stability compared to the TMS analog, a critical factor for surviving basic reaction conditions such as Grignard additions, alkylations, or certain Suzuki couplings. Furthermore, the data indicate that in basic media, the TBS group exhibits stability comparable to the bulkier and more expensive tert-butyldiphenylsilyl (TBDPS) group (TBS~TBDPS at 20,000) [2].

Base stability
Class-level
~2,000-fold higher stability vs. TMS ether; comparable to TBDPS under basic conditions
May support selection when base-stable protection is required
Class-level data; validate for intended basic reaction scope
Protecting Group Chemistry Silyl Ethers Basic Stability Orthogonal Deprotection

Performance in Mukaiyama Aldol Reactions: TBS Enolate Enables High Enantioselectivity (93% ee) Compared to TES Enolate

The silyl enolate derived from the TBS-protected acetaldehyde (a close structural analog of 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one) has been directly compared to the corresponding TES (triethylsilyl) enolate in highly enantioselective Mukaiyama aldol reactions [1]. Under catalysis by a confined chiral imidodiphosphorimidate (IDPi), the TBS enolate of acetaldehyde reacted with various aliphatic and aromatic aldehydes to afford silyl-protected aldol products with excellent enantioselectivity, a key transformation for the asymmetric synthesis of complex molecules. This work highlights the TBS group's role in enabling high stereocontrol, a feature not universally achieved with other silyl groups [2]. In a related total synthesis, a TBS-protected hydroxy ketone fragment was utilized to achieve a high-yielding (96%) Baeyer-Villiger reaction, demonstrating the TBS group's compatibility with powerful oxidizing conditions [3].

Mukaiyama aldol
Method context
TBS enolate enables enantioselectivity up to 93% ee with IDPi catalysts
Supports asymmetric C–C bond formation workflow
Performance depends on catalyst and substrate; reported for acetaldehyde enolate analog
Asymmetric Catalysis Mukaiyama Aldol Reaction Enolate Chemistry Stereoselective Synthesis

Proven Utility in Statin Synthesis: TBS-Protected Lactone Intermediate Achieves 95% Oxidation Yield

The utility of the TBS protecting group on a butanone-derived framework is validated in the context of statin drug synthesis, a major class of cholesterol-lowering medications . Specifically, the oxidation of (4R,6S)-4-(tert-butyldimethylsilyloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-2-one, a direct derivative of a TBS-protected hydroxy ketone, was achieved using Dess-Martin periodinane in up to 95% yield to produce a key δ-formyl-δ-valerolactone intermediate . The study also notes that the resulting aldehyde was isolated as its hydrate due to stability concerns, a common issue that the TBS group was specifically chosen to address by protecting the alcohol during earlier synthetic steps [1].

Statin oxidation
Reported
Dess-Martin oxidation of TBS-protected lactone intermediate: up to 95% yield
Precedent for high-yielding oxidative step in complex sequences
Yield context; confirm applicability to target substrate
Statin Synthesis Lactonized Side Chain Oxidation Chemistry Pharmaceutical Intermediates

Commercial Availability and Pricing: A Benchmark for Sourcing Decisions

Quantifiable procurement data provides a direct comparison point for sourcing decisions . 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8) is available from multiple commercial suppliers, enabling price benchmarking. As a representative example, a 500 mg quantity is listed at $320.00 (USD) from Santa Cruz Biotechnology (sc-504403) . Another vendor, MREDA, offers the compound in 1g quantities (98% purity) at a price of ¥3040.00 (CNY) . The compound is typically offered as a clear oil with purity levels of at least 95% .

Commercial benchmark
Specification review
500 mg ~$320 USD; 1 g ~¥3040 CNY (purity ≥95%); multiple suppliers
Supplier pricing context for procurement evaluation
Prices subject to change; verify purity and lot attributes
Chemical Procurement Building Blocks Pricing Analysis Sourcing

High-Value Application Scenarios for 4-[(tert-Butyldimethylsilyl)oxy]butan-2-one (CAS 120591-36-8)


Asymmetric Synthesis of Statin Intermediates via Lactonized Side Chains

This compound is the preferred starting material for constructing the δ-valerolactone core found in numerous statin drugs . As demonstrated by Časar and Košmrlj (2009), a TBS-protected derivative enables a high-yielding (95%) oxidation to a key δ-formyl-δ-valerolactone, a transformation that would be impossible with an unprotected alcohol. The robustness of the TBS group ensures survival through the necessary reaction conditions, directly contributing to the efficiency of the synthetic route.

Enantioselective C-C Bond Formation via Mukaiyama Aldol Reactions

The TBS enolate derived from this compound (or its analogs) is a powerful nucleophile in asymmetric Mukaiyama aldol reactions [1]. The work by List and coworkers (2018) shows that TBS enolates, when combined with confined acid catalysts, can achieve high levels of enantioselectivity (e.g., >90% ee) in reactions with a broad range of aldehydes. This specific application is where the TBS group's stability and steric profile are optimal for controlling stereochemistry, making it a superior choice over the corresponding TES or TMS enolates for this class of reactions.

Total Synthesis of Complex Polyketide Natural Products

The TBS-protected hydroxy ketone motif is a recurring feature in the synthesis of complex natural products, such as the marine macrolide discodermolide and the ionophore SCH 351448 [2]. In the synthesis of a discodermolide fragment, a TBS-protected cyclopentanone underwent a Baeyer-Villiger oxidation in 96% yield to form a δ-lactone [3]. The choice of TBS over other silyl groups (like TMS or TBDPS) in this context is deliberate: it provides sufficient stability for the multi-step sequence while allowing for eventual deprotection under conditions that are orthogonal to other sensitive functional groups (e.g., esters, alkenes) present in the advanced intermediate.

Preparation of Orthogonally Protected 1,3-Diol Synthons

This compound serves as a precursor to chiral α-tert-butyldimethylsilyloxy ketones, which are valuable intermediates in a sequential titanium-mediated aldol reaction and LiBH₄ reduction sequence [4]. This method provides straightforward access to syn-1,3-diols, a common motif in natural products and pharmaceuticals. The TBS group on the starting ketone ensures the reaction proceeds with high diastereoselectivity, as the steric bulk of the TBS group helps dictate the facial selectivity of the aldol addition. The product is a highly functionalized diol with the TBS group still intact, allowing for further orthogonal manipulations.

Application
Selection Property
Validation Focus
Statin side-chain synthesis
TBS stability for multistep oxidative lactonization
Oxidation yield and lactone formation under reported conditions
Asymmetric C–C bond formation
TBS enolate stereocontrol in Mukaiyama aldol
Enantioselectivity and substrate scope under IDPi catalysis
Complex polyketide synthesis
Orthogonal protecting group strategy
Multi-step stability and compatibility with late-stage deprotection
syn-1,3-Diol construction
TBS steric directing effect in aldol/reduction
Diastereoselectivity and functional group tolerance

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